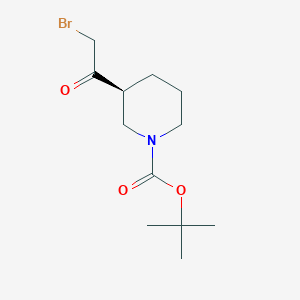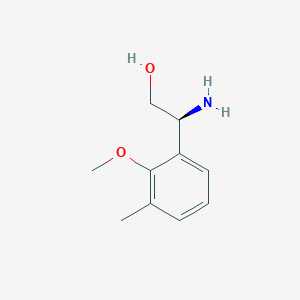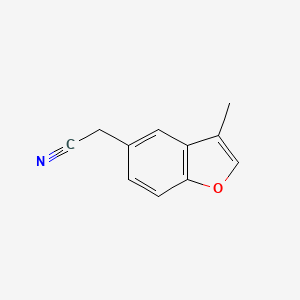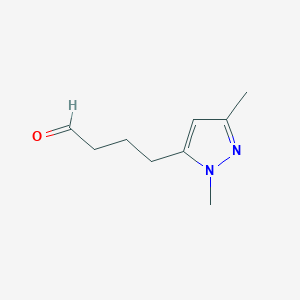
4-(1,3-Dimethyl-1h-pyrazol-5-yl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the pyrazole ring in this compound makes it an interesting compound for various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal typically involves the cyclization of hydrazines with carbonyl compounds. One common method is the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with butanal under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products Formed
Oxidation: 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanoic acid.
Reduction: 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal has several applications in scientific research:
作用机制
The mechanism of action of 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal involves its interaction with specific molecular targets and pathways. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain enzymes, leading to various biological effects .
相似化合物的比较
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the butanal side chain.
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanoic acid: Oxidized form of 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal.
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanol: Reduced form of this compound.
Uniqueness
This compound is unique due to its specific combination of the pyrazole ring and the butanal side chain, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
4-(2,5-dimethylpyrazol-3-yl)butanal |
InChI |
InChI=1S/C9H14N2O/c1-8-7-9(11(2)10-8)5-3-4-6-12/h6-7H,3-5H2,1-2H3 |
InChI 键 |
LOAWLIPHZJMYHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)CCCC=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



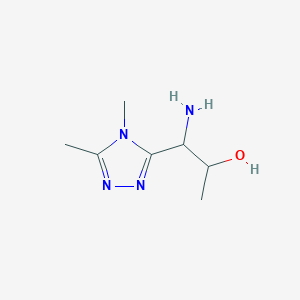
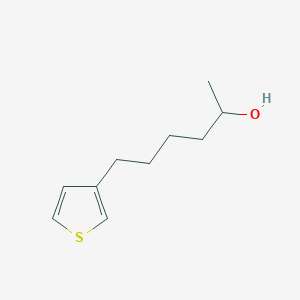

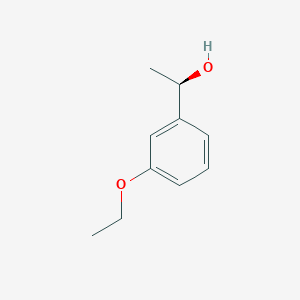
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B13620990.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)
![tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate](/img/structure/B13621007.png)
![1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13621018.png)
